3-(3-Nitrophenyl)propanal
Overview
Description
3-(3-Nitrophenyl)propanal is an organic compound with the molecular formula C9H9NO3. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an aldehyde group (-CHO) at the end of a three-carbon chain.
Scientific Research Applications
3-(3-Nitrophenyl)propanal has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and dyes.
Future Directions
The future directions for research on “3-(3-Nitrophenyl)propanal” could include further investigation into its synthesis, chemical reactions, and potential applications. For example, related compounds have been studied for their potential as flame retardants and as precursors for the preparation of arylazopyridine dyes .
Mechanism of Action
Target of Action
Similar compounds like 3-nitropropionic acid (3-npa) are known to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain .
Mode of Action
3-npa, a structurally similar compound, irreversibly inhibits succinate dehydrogenase, leading to a deficiency in atp production and an increase in free radical production . This results in cellular hypoxia and damage .
Biochemical Pathways
3-npa is known to disrupt the tricarboxylic acid cycle by inhibiting succinate dehydrogenase, leading to a decrease in atp production and an increase in free radical production . This can result in cellular damage and hypoxia .
Pharmacokinetics
For instance, 3-Phenylpropionaldehyde, a related compound, is a liquid at room temperature, suggesting it could be absorbed and distributed in the body
Result of Action
Based on the effects of similar compounds like 3-npa, it can be inferred that the compound may lead to cellular damage and hypoxia due to atp deficiency and increased free radical production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)propanal typically involves the nitration of a suitable precursor, such as 3-phenylpropanal. One common method is the nitration of 3-phenylpropanal using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Nitrophenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder with hydrochloric acid (HCl)
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R)
Major Products Formed:
Oxidation: 3-(3-Nitrophenyl)propanoic acid
Reduction: 3-(3-Aminophenyl)propanal
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 3-(4-Nitrophenyl)propanal
- 3-(2-Nitrophenyl)propanal
- 3-(3-Aminophenyl)propanal
- 3-(3-Chlorophenyl)propanal
Comparison: 3-(3-Nitrophenyl)propanal is unique due to the position of the nitro group on the benzene ring, which affects its reactivity and the types of reactions it can undergo. Compared to 3-(4-Nitrophenyl)propanal and 3-(2-Nitrophenyl)propanal, the meta position of the nitro group in this compound results in different electronic effects and steric hindrance, influencing its chemical behavior .
Properties
IUPAC Name |
3-(3-nitrophenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5-7H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNGXWQNDCKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591511 | |
Record name | 3-(3-Nitrophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198783-53-8 | |
Record name | 3-(3-Nitrophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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